甲基2-环戊基-2-羟基苯乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

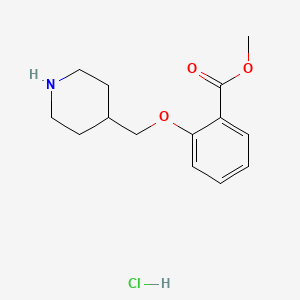

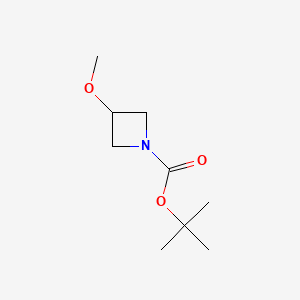

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-cyclopentyl-2-hydroxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclopentyl-2-hydroxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成与分析

甲基2-环戊基-2-羟基苯乙酸酯参与了各种化学合成过程。例如,它是从甲基2-(环戊烯-1-基)-2-羟基乙酸酯合成的,并在进一步的化学反应中使用,展示了它在复杂有机合成和化学转化中的作用。该化合物还作为反应中间体,例如在合成3-喹诺啉基 α-(环戊烯-1-烯)-α-羟基-α-苯乙酸酯时,表明其在产生更复杂的化学结构方面的实用性(Moszner等,2003),(Liu et al., 2008)。

抗菌活性

对甲基2-环戊基-2-羟基苯乙酸酯的某些衍生物和结构相关化合物进行了生物活性研究。例如,类似4-epiradicinol的衍生物已显示出对大肠杆菌和金黄色葡萄球菌等各种细菌菌株的抑制作用,表明具有潜在的抗菌应用(Varma et al., 2006)。

安全和危害

The safety information for Methyl 2-cyclopentyl-2-hydroxyphenylacetate includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

作用机制

Target of Action

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a synthesized organic compound

Mode of Action

The mode of action of Methyl 2-cyclopentyl-2-hydroxyphenylacetate is currently unknown due to the lack of scientific studies on this specific compound . It’s crucial to conduct more research to understand how this compound interacts with its targets and the resulting changes.

生化分析

Biochemical Properties

Methyl 2-cyclopentyl-2-hydroxyphenylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for the compound’s function in biochemical processes.

Cellular Effects

Methyl 2-cyclopentyl-2-hydroxyphenylacetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its role in biological systems .

Molecular Mechanism

The molecular mechanism of Methyl 2-cyclopentyl-2-hydroxyphenylacetate involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These molecular interactions are critical for the compound’s function in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-cyclopentyl-2-hydroxyphenylacetate change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies. Understanding these temporal effects is essential for accurately assessing the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of Methyl 2-cyclopentyl-2-hydroxyphenylacetate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, as well as toxic or adverse effects at high doses. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biological systems .

Metabolic Pathways

Methyl 2-cyclopentyl-2-hydroxyphenylacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for comprehending the compound’s role in biochemical reactions .

Transport and Distribution

The transport and distribution of Methyl 2-cyclopentyl-2-hydroxyphenylacetate within cells and tissues are important for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are critical for the compound’s activity in biological systems .

Subcellular Localization

Methyl 2-cyclopentyl-2-hydroxyphenylacetate’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for comprehending its role in cellular processes .

属性

IUPAC Name |

methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGDYKOFDODHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

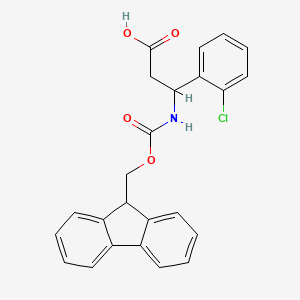

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)